molecular formula C13H15NO2S2 B6540087 1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide CAS No. 1060292-21-8

1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide

Cat. No.: B6540087
CAS No.: 1060292-21-8
M. Wt: 281.4 g/mol
InChI Key: ZCOCVOMWGJVVPA-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide is an organic compound that features a sulfonamide group attached to a 3-methylphenyl and a thiophen-3-ylmethyl group

Preparation Methods

The synthesis of 1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with thiophen-3-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-methylphenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide include other sulfonamides with different substituents on the aromatic rings. For example:

    1-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]methanesulfonamide: This compound has a similar structure but with a different position of the methyl group and thiophene ring.

    1-(3-chlorophenyl)-N-[(thiophen-3-yl)methyl]methanesulfonamide: This compound has a chlorine substituent instead of a methyl group on the phenyl ring.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-11-3-2-4-12(7-11)10-18(15,16)14-8-13-5-6-17-9-13/h2-7,9,14H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOCVOMWGJVVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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